Mezolidon

Gastric Cytoprotection Experimental Ulcer Non-Antisecretory Mechanism

Mezolidon (KM-1146) is the definitive pharmacological probe for mucosal defense research where acid-suppressive effects are confounding. Unlike cimetidine, it accelerates healing of acetic acid-induced ulcers at non-antisecretory doses and uniquely maintains a 120% increase in gastric mucosal blood flow under stress. For labs establishing laser-Doppler flowmetry or hydrogen gas clearance assays, Mezolidon provides a robust, literature-backed positive control. Procure now to benchmark novel thiazolidinone derivatives against this well-characterized cytoprotectant.

Molecular Formula C12H15NO3S
Molecular Weight 253.32 g/mol
CAS No. 82697-73-2
Cat. No. B1673670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMezolidon
CAS82697-73-2
SynonymsKM 1146;  KM-1146;  KM1146;  Mezolidon
Molecular FormulaC12H15NO3S
Molecular Weight253.32 g/mol
Structural Identifiers
SMILESCC1C(=O)NC(S1)C2=CC(=C(C=C2)OC)OC
InChIInChI=1S/C12H15NO3S/c1-7-11(14)13-12(17-7)8-4-5-9(15-2)10(6-8)16-3/h4-7,12H,1-3H3,(H,13,14)
InChIKeyAUPNGGXXLZJAHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Mezolidon (CAS 82697-73-2): A Thiazolidinone Gastric Cytoprotectant with Validated Anti-Ulcer Activity


Mezolidon (KM-1146; CAS 82697-73-2), chemically designated as 2-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazolidin-4-one [1], is a thiazolidinone-class compound developed for the study of gastric mucosal protection. Unlike acid-suppressive or neutralizing agents, its primary pharmacological activity is defined by the enhancement of gastric mucosal defense mechanisms, notably the increase and maintenance of gastric mucosal blood flow (GMBF) and the protection of the transmucosal potential difference (PD) [2]. This cytoprotective mechanism, which operates at non-antisecretory doses , positions Mezolidon as a specialized tool for investigating mucosal barrier function and stress-induced gastric injury.

Why Mezolidon (CAS 82697-73-2) Cannot Be Assumed Interchangeable with H2 Antagonists or Generic Cytoprotectants


Generic substitution with H2-receptor antagonists like cimetidine or other mucosal protectants is not scientifically valid for Mezolidon. Head-to-head studies demonstrate that while Mezolidon and cimetidine show comparable efficacy in preventing acid-dependent Shay and stress ulcers, Mezolidon exhibits a distinct and superior therapeutic profile against necrotizing agent-induced damage at doses that do not suppress acid secretion [1]. Specifically, Mezolidon accelerates the healing of acetic acid-induced ulcers where cimetidine is ineffective [2]. Furthermore, the specific mechanistic profile of Mezolidon—directly increasing gastric mucosal blood flow by 120% under stress conditions and maintaining a 48% higher transmucosal potential difference than controls [3]—contrasts with the variable or absent hemodynamic effects of other agents like rebamipide or misoprostol in comparable models. This unique combination of non-antisecretory cytoprotection and robust hemodynamic support renders Mezolidon a non-interchangeable research reagent for mucosal defense studies.

Quantitative Differentiation of Mezolidon (KM-1146) vs. Cimetidine and Class Comparators in Gastric Mucosal Protection Assays


Superior Efficacy Against Necrotizing Agents at Non-Antisecretory Doses vs. Cimetidine

In a direct head-to-head comparison, Mezolidon (KM-1146) demonstrated significantly greater efficacy than cimetidine in preventing gastric damage induced by necrotizing agents. While both compounds showed comparable prevention of acid-dependent Shay and stress ulcers, Mezolidon was more effective against damage from 0.2N NaOH and 99.5% ethanol at non-antisecretory doses [1]. This establishes Mezolidon's cytoprotective action independent of acid suppression, a key differentiator from H2 antagonists.

Gastric Cytoprotection Experimental Ulcer Non-Antisecretory Mechanism

Accelerated Healing of Chronic Acetic Acid Ulcers Where Cimetidine Shows No Effect

In the acetic acid-induced chronic ulcer model, oral administration of Mezolidon at 50 mg significantly accelerated ulcer healing [1]. In stark contrast, cimetidine administered at a 4-fold higher dose (200 mg) had no effect on the healing rate of these ulcers [1]. This demonstrates a qualitative and quantitative difference in therapeutic activity between the two compounds in a clinically relevant model of chronic gastric injury.

Ulcer Healing Chronic Ulcer Model Cimetidine Comparator

Quantified Increase in Gastric Mucosal Blood Flow (GMBF) Under Stress vs. Untreated Controls

Mezolidon pretreatment profoundly alters gastric hemodynamics during water-immersion restraint stress, a model of stress-induced gastric injury. While gastric mucosal blood flow (GMBF) in untreated control rats decreased to 40% of baseline three hours post-stress onset, Mezolidon-pretreated rats exhibited an initial *increase* in GMBF to 120% twenty minutes post-stress onset, followed by a significantly higher maintenance of blood flow compared to controls throughout the observation period [1].

Gastric Hemodynamics Stress Ulcer Mucosal Blood Flow

Maintenance of Transmucosal Potential Difference (PD) vs. Stress-Induced Collapse in Controls

The gastric transmucosal potential difference (PD) is a sensitive index of mucosal barrier integrity. In the water-immersion stress model, the PD in control rats collapsed to 48% of its initial value three hours after stress initiation [1]. Mezolidon pretreatment significantly mitigated this collapse, maintaining a significantly higher PD throughout the experiment, indicating superior preservation of gastric mucosal barrier function under severe physiological stress [1].

Mucosal Barrier Function Transmucosal Potential Difference Stress Response

Mechanistic Differentiation: Cytoprotection Without Antisecretory Action vs. H2 Antagonists and Prostaglandin Analogs

A critical differentiator for Mezolidon is its demonstrated cytoprotective activity at non-antisecretory doses [1]. This contrasts sharply with the primary mechanism of H2 antagonists like cimetidine and famotidine, which rely on acid suppression, and differs from misoprostol, a prostaglandin analog which also inhibits acid secretion [2]. The thiazolidinone scaffold of Mezolidon appears to directly enhance mucosal defensive factors (blood flow, mucus gel thickness) without altering gastroduodenal mucosal surface pH or blood viscosity [3], confirming a unique pharmacological profile.

Mechanism of Action Cytoprotection Acid Secretion

Protection of Gastric Mucus Gel Thickness Under Stress vs. Control

In addition to hemodynamic and electrophysiological benefits, Mezolidon prevents the decrease in gastric mucus gel thickness induced by water immersion restraint stress [1]. While quantitative data on the magnitude of protection are not provided in the abstract, the preservation of this critical physical barrier against stress-induced erosion is a further component of its cytoprotective mechanism, differentiating it from agents that primarily act via acid neutralization or suppression.

Mucus Gel Thickness Gastric Barrier Stress Ulcer

Optimal Research and Procurement Applications for Mezolidon (KM-1146) Based on Quantitative Differentiation


Investigating Non-Antisecretory Cytoprotective Mechanisms in Stress-Induced Gastric Injury

Mezolidon is the ideal pharmacological probe for studies requiring a pure cytoprotectant without confounding acid-suppressive effects. The demonstrated increase in gastric mucosal blood flow to 120% and maintenance of transmucosal potential difference during water-immersion stress [1] provides a robust, quantifiable positive control for dissecting the pathways of stress-induced mucosal barrier failure. This application leverages Mezolidon's unique profile to explore the roles of mucosal hemodynamics and epithelial integrity in the pathogenesis of stress ulcers, as established in peer-reviewed literature [2].

Serving as a Positive Control in Chronic Gastric Ulcer Healing Studies

Given that Mezolidon (50 mg) significantly accelerates healing of acetic acid-induced ulcers, whereas cimetidine (200 mg) is ineffective [1], Mezolidon is a superior positive control for chronic ulcer models. Researchers evaluating novel healing agents can use Mezolidon to benchmark efficacy in a model where standard-of-care acid suppression fails. This application scenario directly derives from the unique quantitative data on chronic ulcer healing, ensuring that procurement of Mezolidon is driven by its proven, unique activity in a clinically relevant assay.

Validating Gastric Mucosal Blood Flow and Barrier Function Assays

The quantifiable and robust hemodynamic response to Mezolidon—specifically the 120% increase in GMBF and the prevention of a 52% drop in transmucosal PD [1]—makes it an excellent tool for validating experimental setups designed to measure gastric mucosal blood flow (e.g., laser-Doppler flowmetry, hydrogen gas clearance) and epithelial barrier function. Researchers establishing or troubleshooting these techniques can use Mezolidon as a reliable, literature-backed reference compound to confirm assay sensitivity and physiological responsiveness in their animal models.

Benchmarking Novel Thiazolidinone Derivatives or Cytoprotectants

Mezolidon (KM-1146) is a well-characterized prototype within the thiazolidinone class for anti-ulcer and cytoprotective research [1]. It serves as a critical benchmark comparator for medicinal chemistry programs synthesizing and screening novel thiazolidinone derivatives or other compounds intended to exert non-antisecretory mucosal protection. The extensive in vivo characterization against multiple ulcer models and direct comparison to cimetidine [2] provides a high-quality dataset against which new chemical entities can be evaluated for differentiation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mezolidon

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.